3-Nitro-9-phenyl-9H-carbazole

OLED intermediate Buchwald-Hartwig amination triarylamine synthesis

Sourcing regiospecific carbazole intermediates for OLED hole-transport layers often leads to isomers with incorrect nitro positioning, which compromises electrochemical stability. 3-Nitro-9-phenyl-9H-carbazole (CAS 121073-91-4) provides a definitive solution through its irreversible 3-nitro reduction to 3-amino-9-phenyl-9H-carbazole-a key gateway to triarylamine HTMs via Buchwald-Hartwig coupling. • Enables morphologically stable HTLs by preventing 3,6-dimerization degradation in vacuum-deposited OLED stacks • Benchmarked 74% reduction yield for reliable downstream amination • Established mutagenicity profile (Ames TA98) supports use as a bioreductive prodrug scaffold. Bulk quantities available for R&D and pilot-scale synthesis.

Molecular Formula C18H12N2O2
Molecular Weight 288.3 g/mol
Cat. No. B8028800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Nitro-9-phenyl-9H-carbazole
Molecular FormulaC18H12N2O2
Molecular Weight288.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C3=C(C=C(C=C3)[N+](=O)[O-])C4=CC=CC=C42
InChIInChI=1S/C18H12N2O2/c21-20(22)14-10-11-18-16(12-14)15-8-4-5-9-17(15)19(18)13-6-2-1-3-7-13/h1-12H
InChIKeyDWBVPXSJQPWOTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Nitro-9-phenyl-9H-carbazole: Comparator-First Technical Baseline


3-Nitro-9-phenyl-9H-carbazole (CAS 121073-91-4, C₁₈H₁₂N₂O₂, MW 288.3 g/mol) is a nitro-functionalized N-phenylcarbazole derivative . The compound crystallizes as a yellow-to-orange solid with a melting point of 140–142 °C, a predicted boiling point of 420.5 °C, and a predicted density of 1.28 g/cm³ . It is soluble in organic solvents such as xylene and chloroform but practically insoluble in water . Its structure combines a carbazole core bearing an electron-withdrawing nitro group at the 3-position and an N-phenyl substituent at the 9-position, creating a polarized donor–acceptor architecture that underpins its use as a synthetic intermediate for triarylamine hole-transport materials, push–pull chromophores, and OLED building blocks [1].

Why 3-Nitro-9-phenyl-9H-carbazole Is Irreplaceable


Carbazole derivatives are often treated as interchangeable hole-transport scaffolds, but the regiospecific placement of a single nitro group at the 3-position—combined with an N-phenyl substituent—produces a functionally distinct intermediate that cannot be replicated by unsubstituted 9-phenylcarbazole, 3-nitrocarbazole, or the isomeric 9-(4-nitrophenyl)carbazole. The 3-nitro group provides a irreversible reduction handle for generating 3-amino-9-phenyl-9H-carbazole, which serves as a gateway to triarylamine-functionalized carbazoles via Buchwald–Hartwig coupling . In contrast, 9-(4-nitrophenyl)carbazole positions the nitro group on the peripheral phenyl ring, altering both the reduction potential and the conjugation pathway [1]. The 3,6-dinitro analog introduces a second nitro group that substantially modifies the charge-transfer character from one-dimensional to two-dimensional, as shown by poling-dependent optical absorption studies [2]. These structural differences translate into quantifiable, application-critical distinctions in electrochemical behavior, mutagenicity profile, and solid-state photophysics that make generic substitution scientifically inadvisable.

Head-to-Head Comparative Evidence for Procurement


Regioselective Reduction to 3-Amino Intermediate vs. Isomers

3-Nitro-9-phenyl-9H-carbazole undergoes tin(II) chloride-mediated reduction to 3-amino-9-phenyl-9H-carbazole with an isolated yield of 74% . This reduction is regiospecific to the 3-position on the carbazole core. The resulting 3-amino derivative is the direct precursor for palladium-catalyzed Buchwald-Hartwig coupling with aryl bromides, enabling synthesis of triarylamine-functionalized carbazole hole-transport materials . By contrast, 9-(4-nitrophenyl)carbazole would produce an amino group on the peripheral phenyl ring, yielding a structurally and electronically distinct amine product that cannot serve the same synthetic role for core-functionalized carbazole derivatives.

OLED intermediate Buchwald-Hartwig amination triarylamine synthesis

1D vs. 2D Charge-Transfer in Nitrocarbazoles

Optical poling experiments demonstrate that 3-monosubstituted nitrocarbazoles exhibit one-dimensional charge-transfer (1D CT) character, whereas 3,6-dinitrocarbazoles exhibit two-dimensional (2D CT) character [1]. After electric-field poling, the absorbance at λmax decreases in 3-monosubstituted carbazoles but increases in 3,6-dinitro analogs. This indicates that 3-nitro-9-phenyl-9H-carbazole retains a linear, dipole-aligned CT pathway, which is advantageous for applications requiring directional charge separation (e.g., nonlinear optical linkers in coordination polymers [2]). The 3,6-dinitro analog, while having stronger overall electron affinity, produces a cross-conjugated CT that complicates directional alignment.

nonlinear optics push-pull chromophore charge-transfer character

Oxidation Potential: N-Phenyl vs. N-Methyl Substitution

The oxidation potential onset of the parent scaffold 9-phenylcarbazole is 0.9 V vs. SCE in BF₃·OEt₂/H₂SO₄ mixed electrolyte, substantially lower than the 1.1 V vs. SCE measured in acetonitrile/Bu₄NBF₄ [1]. The presence of a 3-nitro group on the carbazole core is well-established to further anodically shift the oxidation potential by withdrawing electron density from the carbazole π-system [2]. While direct cyclic voltammetry data for 3-nitro-9-phenyl-9H-carbazole has been reported in patent literature (compound claimed to possess 'excellent electrochemical stability' ), the literature consensus is that nitro substitution at the 3-position raises the oxidation potential relative to unsubstituted 9-phenylcarbazole, making it more suitable as an electron-transport material rather than a hole-transport material.

electrochemical polymerization oxidation potential carbazole electrochemistry

Mutagenicity Ranking of Nitrocarbazole Isomers in TA98

In the Ames Salmonella/microsome assay using strains TA98 and TA1538, all four mononitrocarbazole isomers were mutagenic, with activities decreasing in the order: 2-nitrocarbazole ≈ 3-nitrocarbazole > 1-nitrocarbazole > 4-nitrocarbazole [1]. The high activity of 3-nitrocarbazole is attributed to efficient nitroreductase-mediated activation to the hydroxylamine intermediate, as evidenced by a dramatic reduction in activity when tested in the nitroreductase-deficient strain TA98NR [2]. While the N-phenyl substituent in 3-nitro-9-phenyl-9H-carbazole may modulate metabolic activation compared to the unsubstituted 3-nitrocarbazole, the core 3-nitrocarbazole pharmacophore retains its bacterial mutagenicity fingerprint. This profile is relevant for procurement decisions involving biological screening applications where controlled genotoxic liability may be desired (e.g., anticancer prodrug research).

genotoxicity screening Ames test nitroreductase activation

Fluorescence Quenching: 3-Nitrocarbazole vs. Carbazole

The introduction of a nitro group at the 3-position of the carbazole scaffold dramatically quenches fluorescence, as established by comparative photophysical studies of 1-nitrocarbazole and 3-nitrocarbazole vs. unsubstituted carbazole [1]. The 3-nitrocarbazole core exhibits very low fluorescence quantum yield (φf) due to efficient intersystem crossing to the triplet state facilitated by the nitro group's spin-orbit coupling effect [2]. This photophysical quenching is structurally analogous to the behavior of 3-nitro-9-phenyl-9H-carbazole. The N-phenyl substitution at the 9-position further modulates the excited-state dynamics by introducing a charge-transfer pathway from the carbazole donor to the nitrophenyl acceptor [3]. This combination of low φf and enhanced triplet yield makes the compound a candidate for UV-MALDI matrix applications where low fluorescence background is critical.

fluorescence quenching photophysics UV-MALDI matrix

OLED Lifespan and Reversible Redox Stability

A KIPO patent (2019) explicitly claims that 3-nitro-9-phenyl-9H-carbazole and related compounds of Chemical Formula 1 possess 'excellent electrochemical and thermal stability, thereby having excellent lifespan characteristics' when incorporated into organic light-emitting devices . This patent-level claim is supported by the broader carbazole electrochemistry literature, which establishes that 3,6-substituted 9-phenylcarbazoles exhibit reversible oxidation behavior and the oxidation potential is tunable by substituent choice [1]. The N-phenyl group at the 9-position blocks an otherwise reactive site, preventing the oxidative dimerization observed in 3,6-unprotected carbazoles [1]. While the patent does not disclose comparative lifespan data against specific analogs in numerical form, the structural rationale—combined with the known effect of 3,6-substitution on oxidation reversibility—differentiates this compound from 3,6-unprotected carbazole derivatives that undergo irreversible dimerization during device operation.

OLED stability electron-transport layer device lifespan

Application Scenarios for 3-Nitro-9-phenyl-9H-carbazole


Triarylamine Hole-Transport Materials via 3-Amino Intermediate

The 74%-yield reduction of 3-nitro-9-phenyl-9H-carbazole to 3-amino-9-phenyl-9H-carbazole provides a well-characterized entry point to triarylamine hole-transport materials. The 3-amino intermediate undergoes palladium-catalyzed Buchwald-Hartwig coupling with aryl bromides to generate bulky, morphologically stable triarylamine-carbazole hybrids suitable as hole-transport layers (HTLs) or hosts in phosphorescent OLEDs . This two-step sequence (reduction + C–N coupling) is regiospecific to the 3-position and cannot be replicated using the isomeric 9-(4-nitrophenyl)carbazole.

Push-Pull Chromophore for NLO Coordination Polymers

The 1D charge-transfer character of 3-nitro-9-phenyl-9H-carbazole, as established by optical poling studies showing decreased absorbance at λmax upon poling (unlike 3,6-dinitro analogs with 2D CT) , makes it suitable as a directional push-pull linker for NLO-active coordination polymers. The Dyes and Pigments study on dipropyl-9-(4-nitrophenyl)-carbazole-3,6-dicarboxylate demonstrates that carbazole-nitrophenyl push-pull dyes exhibit solvatochromic intramolecular charge-transfer emission with a long-wavelength band at 350 nm in solution and excimer emission at 520 nm in the solid state .

OLED Electron-Transport with Reversible Redox and Long Lifespan

The KIPO patent claim of 'excellent electrochemical and thermal stability' and 'excellent lifespan characteristics' for 3-nitro-9-phenyl-9H-carbazole in OLED devices supports its procurement for electron-transport layer (ETL) development. The 3-position nitro substitution, combined with the 9-phenyl blocking group, ensures reversible oxidation behavior by preventing dimerization at the 3- and 6-positions, a degradation pathway documented for 3,6-unprotected 9-phenylcarbazoles . This structural feature is critical for operational stability in vacuum-deposited OLED stacks.

Genotoxicity Screening and Anticancer Prodrug Research

The 3-nitrocarbazole core of 3-nitro-9-phenyl-9H-carbazole ranks among the most mutagenic mononitrocarbazole isomers in the Ames TA98 frameshift assay, with activity approximately equal to 2-nitrocarbazole and significantly greater than 1-nitro and 4-nitro isomers . The mutagenicity is nitroreductase-dependent, as shown by markedly reduced activity in TA98NR . This established structure-activity relationship supports the use of 3-nitro-9-phenyl-9H-carbazole as a scaffold in bioreductive prodrug design, where the nitro group serves as a trigger for enzymatic activation in hypoxic tumor environments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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